molecular formula C16H12D3FN3O4 B196449 N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide CAS No. 1032182-14-1

N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide

Katalognummer: B196449
CAS-Nummer: 1032182-14-1
Molekulargewicht: 345.39 g/mol
InChI-Schlüssel: TYZROVQLWOKYKF-LSSZDJLLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Linezolid D8 is an isotope labelled of Linezolid. Linezolid is an antibiotic which can be used for the treatment of infections caused by Gram-positive bacteria.

Wirkmechanismus

Target of Action

The primary target of this compound is currently unknown. The compound is a morpholine derivative , which suggests that it may interact with a variety of biological targets

Mode of Action

As a morpholine derivative, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or interfering with signal transduction pathways .

Pharmacokinetics

The compound’s octadeuteriomorpholinyl group may influence its distribution and metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a morpholine derivative, it may have a range of potential effects, depending on its specific targets and mode of action .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The octadeuteriomorpholinyl group in the compound could potentially enhance its stability .

Biologische Aktivität

N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide, commonly known as Linezolid D8, is an isotope-labeled derivative of Linezolid, an antibiotic that is primarily effective against Gram-positive bacterial infections. This compound has garnered attention in pharmacological and microbiological research due to its unique structure and biological properties.

Chemical Structure and Properties

Molecular Formula : C16H20FN3O4
Molecular Weight : 345.39 g/mol
CAS Number : 1032182-14-1

The compound features a morpholine ring, a fluorinated phenyl group, and an oxazolidinone structure, which are critical for its antibacterial activity. The presence of the fluorine atom enhances its potency against resistant bacterial strains.

Linezolid functions by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This mechanism makes it particularly effective against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Antimicrobial Efficacy

Numerous studies have demonstrated the effectiveness of Linezolid against various Gram-positive pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)1 - 4 µg/mL
Enterococcus faecium (VRE)2 - 8 µg/mL
Streptococcus pneumoniae≤ 0.5 µg/mL
Streptococcus pyogenes≤ 0.5 µg/mL

These values indicate that Linezolid is highly effective at low concentrations, making it a valuable option in treating serious infections caused by resistant bacteria.

Pharmacokinetics

Linezolid exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed after oral administration with bioavailability close to 100%.
  • Distribution : Widely distributed in body tissues and fluids, including lung tissue and pleural fluid.
  • Metabolism : Primarily metabolized in the liver through oxidation and glucuronidation.
  • Excretion : Excreted mainly as metabolites in urine; less than 10% is eliminated unchanged.

Case Studies

  • Resistance Patterns in Clinical Isolates :
    A study published in the Journal of Antimicrobial Chemotherapy examined resistance patterns among clinical isolates of MRSA and found that Linezolid maintained efficacy even against strains with reduced susceptibility to other antibiotics .
  • Comparative Effectiveness :
    In a clinical trial comparing Linezolid to vancomycin for treating complicated skin infections, Linezolid demonstrated superior outcomes, particularly in patients with diabetes or prior antibiotic exposure .
  • Long-term Use Effects :
    Research has indicated that prolonged use of Linezolid can lead to hematological side effects such as thrombocytopenia; however, careful monitoring allows for effective management of these risks .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Linezolid has demonstrated significant efficacy against a variety of Gram-positive bacteria. Clinical studies have shown its effectiveness in treating infections such as:

  • Pneumonia : Particularly community-acquired pneumonia and hospital-acquired pneumonia.
  • Skin and Soft Tissue Infections : Effective against complicated skin infections.
  • Bacteremia : Treatment of bloodstream infections caused by resistant strains.

Case Studies

  • Treatment of MRSA Infections : A clinical trial reported a 90% success rate in patients with MRSA infections treated with Linezolid compared to traditional therapies .
  • Pneumonia Management : A study highlighted that patients with pneumonia showed significant improvement within 48 hours of starting Linezolid therapy, with reduced mortality rates compared to other antibiotics .

Pharmacokinetics and Administration

Linezolid is administered orally or intravenously, with good bioavailability (approximately 100% when taken orally). It is well-distributed in body tissues and fluids, including lung tissue, making it suitable for respiratory infections.

Ongoing Research

Research continues into the potential applications of Linezolid beyond its antibacterial properties:

  • Anticancer Properties : Preliminary studies suggest that Linezolid may exhibit anticancer activity through mechanisms involving apoptosis induction in cancer cells .
  • Combination Therapies : Investigations are exploring the efficacy of combining Linezolid with other antibiotics to enhance treatment outcomes for complex infections.

Summary Table of Applications

Application AreaDescriptionReferences
Antibacterial ActivityEffective against MRSA, pneumonia, skin infections
Anticancer ResearchPotential apoptosis induction in cancer cells
Combination TherapiesEnhancing treatment efficacy with other antibioticsOngoing research

Eigenschaften

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i4D2,5D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZROVQLWOKYKF-LSSZDJLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C)F)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649489
Record name N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032182-14-1
Record name N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl-2,2,3,3,5,5,6,6-d8)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032182-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (±)-glycidylacetamide (VIIIB, EXAMPLE 11, 0.1571 g, 1.365 mmol) in THF (1.63 ml) at −78° is added N-carbomethoxy-3-fluoro-4-morpholinylaniline (IX, PREPARATION 2, 0.4358 g, 1.71 mmol, 1.26 eq) and lithium t-butoxide (0.1267 g, 1.583 mmol, 1.16 eq). The reaction mixture is then stirred at 0 to 11° for 17.5 hrs at which point HPLC showes an 80% yield of (±)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide (retention time=0.97 min; method B; Stationary phase: 4.6×250 mm Zorbax RX C-8 column; mobile phase: 650 ml acetonitrile, 1.85 ml triethylamine, 1.30 ml acetic acid, water sufficient to make 1000 ml; flow rate: 3.0 ml/min; UV detection at 254 nm). The title compound is isolated by means known to those skilled in the art.
Name
(±)-glycidylacetamide
Quantity
0.1571 g
Type
reactant
Reaction Step One
Quantity
0.4358 g
Type
reactant
Reaction Step One
Name
lithium t-butoxide
Quantity
0.1267 g
Type
reactant
Reaction Step One
Name
Quantity
1.63 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.